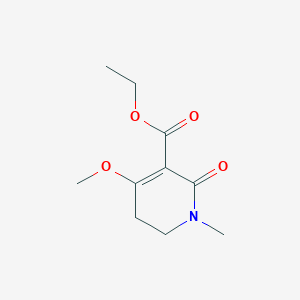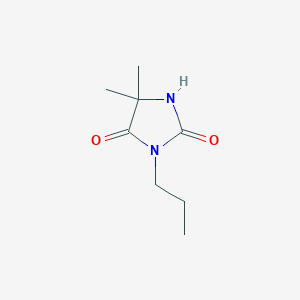![molecular formula C7H6ClN3O B1457224 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1226804-06-3](/img/structure/B1457224.png)
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Descripción general
Descripción
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a chemical compound with the molecular formula C7H6ClN3. It is commercially available and is used as a building block in various chemical syntheses .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was exemplified in a study .Molecular Structure Analysis
The molecular weight of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is 167.59. It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It can also undergo iodine reaction with NIS to form 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one appears as a wheat solid . Its melting point range is approximately 128-131 °C .Aplicaciones Científicas De Investigación
Synthesis of Antiradiation Compounds
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: has been explored for its potential in creating compounds that offer protection against radiation . These compounds could be significant in medical treatments and protection for individuals exposed to high levels of radiation, either in medical settings or in environments with high radiation risks.
Development of Cytotoxic Agents
The compound serves as a precursor in the synthesis of analogs of naturally occurring nucleosides like tubercidin, toyocamycin, and sangivamycin, which have shown pronounced cytotoxic activity . This is particularly relevant in the field of cancer research where such cytotoxic agents can be used to target and destroy cancer cells.
Pharmaceutical Research
In pharmaceutical sciences, 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is used to synthesize various derivatives that could lead to the development of new drugs . Its role in the creation of novel pharmaceuticals is crucial, given the constant need for more effective and targeted medications.
Chemical Synthesis of Nucleosides
This compound is instrumental in the chemical synthesis of nucleosides, which are the building blocks of nucleic acids . The ability to synthesize these components is essential for genetic studies and biotechnological applications, such as gene therapy and molecular diagnostics.
Analytical Chemistry Techniques
The compound’s derivatives are used in analytical chemistry to identify and quantify substances through techniques like IR and UV spectrophotometry . This application is vital for quality control in various industries, including pharmaceuticals and environmental monitoring.
Material Science
In material science, derivatives of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one could be used to create new materials with specific properties, such as enhanced durability or conductivity . This has implications for the development of advanced materials for use in technology and construction.
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZJZDPQWFPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)




![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)


